Methacrylonitrile: A Comprehensive Technical Guide
Methacrylonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental chemical properties of methacrylonitrile. The information is presented in a clear and concise format, with quantitative data summarized in structured tables for easy comparison. Detailed experimental methodologies and visual representations of key processes are included to support researchers and scientists in their understanding and application of this compound.
Core Chemical and Physical Properties
Methacrylonitrile, also known as 2-methyl-2-propenenitrile, is an unsaturated aliphatic nitrile with the chemical formula C₄H₅N.[1] It is a clear, colorless to slightly yellow liquid with a characteristic bitter almond-like odor.[1][2] This compound is widely utilized in the production of polymers, including homopolymers, copolymers, elastomers, and plastics. It also serves as a crucial intermediate in the synthesis of various organic compounds such as acids, amides, amines, and esters.[3]
Physicochemical Data
The core physicochemical properties of methacrylonitrile are summarized in the table below, providing a quick reference for key quantitative data.
| Property | Value | References |
| Molecular Formula | C₄H₅N | [4] |
| Molecular Weight | 67.09 g/mol | [4] |
| Density | 0.8001 g/mL at 20 °C (68 °F) | [5][6] |
| Boiling Point | 90-92 °C (194-198 °F) at 760 mmHg | [1][2][3] |
| Melting Point | -35.8 °C (-32.4 °F) | [1] |
| Vapor Pressure | 71 mmHg at 25 °C (77 °F) | [1] |
| Water Solubility | 2.57 g/100 mL at 20 °C | [1] |
| Flash Point | 12 °C (54 °F) (closed cup) | [2] |
| Refractive Index | 1.400 at 20 °C | [2] |
Safety and Handling
Methacrylonitrile is a highly flammable and toxic compound.[5] It is harmful if swallowed, inhaled, or absorbed through the skin.[7] The vapor can form explosive mixtures with air and may travel a considerable distance to an ignition source.[6] Due to its reactivity, commercial preparations are typically stabilized with inhibitors like hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent spontaneous polymerization.[8] Proper personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should always be used when handling this chemical.[7]
Key Experimental Protocols
This section details standardized methodologies for determining some of the fundamental properties of methacrylonitrile.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small liquid sample is the capillary tube method.
Methodology:
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Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or fusion tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner, typically using a Thiele tube or a melting point apparatus with a heating block. The heating bath can contain a high-boiling point liquid like mineral oil.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
-
Boiling Point Determination: The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.
Determination of Melting Point
For compounds that are solid at room temperature, the melting point is a crucial physical property for identification and purity assessment. Methacrylonitrile is a liquid at room temperature, but this protocol is provided for general reference for related solid compounds.
Methodology:
-
Sample Preparation: A small amount of the solid sample is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube, sealed at one end, to a height of a few millimeters.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
Melting Point Range: The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.
Determination of Solubility
The solubility of a substance in a particular solvent is a measure of the maximum amount of that substance that can dissolve in a given amount of the solvent at a specific temperature.
Methodology:
-
Solvent and Solute Preparation: A known volume or mass of the solvent (e.g., water) is placed in a container.
-
Solute Addition: A known mass of the solute (methacrylonitrile) is added to the solvent.
-
Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.
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Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as gas chromatography or spectroscopy. This concentration represents the solubility of the substance at that temperature.
Chemical Structure and Reactivity
Methacrylonitrile's structure, featuring a vinyl group and a nitrile group attached to the same carbon, dictates its reactivity. The double bond and the nitrile group are the primary sites for chemical reactions.
Synthesis of Methacrylonitrile
One of the common industrial methods for the synthesis of methacrylonitrile is the vapor-phase ammoxidation of isobutylene (B52900). This process involves the reaction of isobutylene with ammonia (B1221849) and oxygen in the presence of a catalyst at elevated temperatures.[8]
Metabolic Pathways
The metabolism of methacrylonitrile in biological systems is complex and can proceed through several pathways. A primary route involves the cytochrome P450 enzyme system, particularly CYP2E1, which leads to the formation of an epoxide intermediate. This reactive epoxide can then be detoxified or can release cyanide. Another significant pathway is the direct conjugation with glutathione (B108866) (GSH).
The oxidative pathway is of particular toxicological interest as the liberation of cyanide is a key mechanism of methacrylonitrile's toxicity.[8] The conjugation pathway represents a detoxification route, leading to the excretion of mercapturic acid derivatives.
References
- 1. ez.restek.com [ez.restek.com]
- 2. NEMI Method Summary - 8031 [nemi.gov]
- 3. ez.restek.com [ez.restek.com]
- 4. store.astm.org [store.astm.org]
- 5. Methacrylonitrile | C4H5N | CID 31368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ez.restek.com [ez.restek.com]
- 7. ez.restek.com [ez.restek.com]
- 8. researchgate.net [researchgate.net]
